
2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol, also known as MNQ, is a chemical compound that has been widely studied for its potential as a therapeutic agent. MNQ belongs to the family of quinoline derivatives and has been found to possess a range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol has also been found to inhibit the activity of the NF-κB signaling pathway, which plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of various bacterial strains. 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol has also been found to possess anti-inflammatory and analgesic properties. In vivo studies have shown that 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol can reduce tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol in lab experiments is that it has been shown to possess a range of biological activities, making it a potentially useful therapeutic agent. However, one limitation of using 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration schedule of 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol for different types of cancer. Another area of interest is the development of 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol derivatives with improved potency and selectivity. Finally, 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol could be studied for its potential as an antimicrobial and antioxidant agent.
Métodos De Síntesis
2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol can be synthesized using a multi-step process involving the reaction of 2-methoxy-6-nitrophenol with octahydro-1(2H)-quinolone. The resulting product is then treated with formaldehyde and sodium borohydride to obtain 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol. The yield of this synthesis method has been reported to be around 70%.
Aplicaciones Científicas De Investigación
2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol has been studied for its potential as an anticancer agent, as well as for its antimicrobial and antioxidant properties. In vitro studies have shown that 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacterial strains, and scavenge free radicals. 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol has also been found to possess anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-23-16-10-12(9-15(17(16)20)19(21)22)11-18-8-4-6-13-5-2-3-7-14(13)18/h9-10,13-14,20H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPMAJLMBMBAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-2-methoxy-6-nitrophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5139406.png)
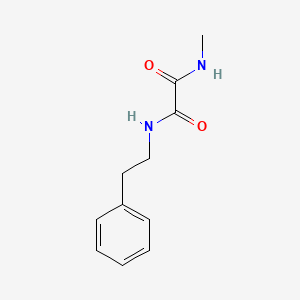
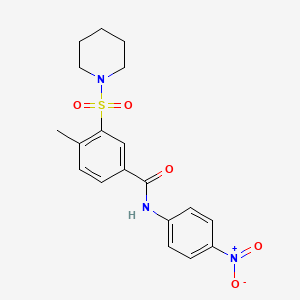

![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)
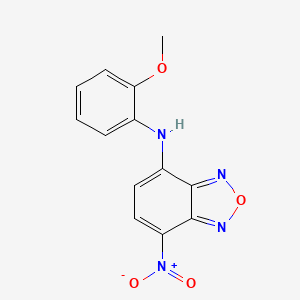
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5139468.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)
![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5139481.png)
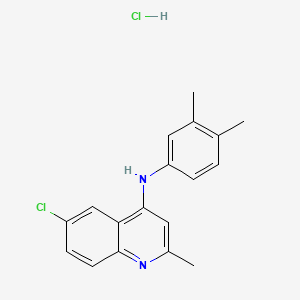
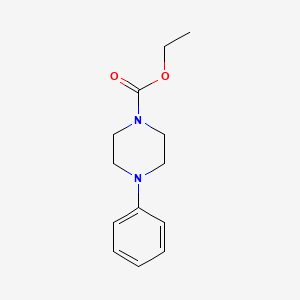

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5139513.png)